Doxorubicin hydrochloride is an anthracycline.
Doxorubicin hydrochloride (liposomal) is an antineoplastic prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain types of cancer, including ovarian cancer, multiple myeloma, and AIDS-related Kaposi sarcoma.
Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.
Doxorubicin Hydrochloride is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.
Doxorubicin Hydrochloride (Adriamycin) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.
See also: Doxorubicin (has active moiety).
C27H30ClNO11
Doxorubicin Hydrochloride
CAS No.: 25316-40-9
Cat. No.: VC21346874
Molecular Formula: C27H29NO11.ClH
C27H30ClNO11
Molecular Weight: 580.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 25316-40-9 |
---|---|
Molecular Formula | C27H29NO11.ClH C27H30ClNO11 |
Molecular Weight | 580.0 g/mol |
IUPAC Name | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
Standard InChI | InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1 |
Standard InChI Key | MWWSFMDVAYGXBV-RUELKSSGSA-N |
Isomeric SMILES | C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
Canonical SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
Appearance | Orange-Red Solid |
Melting Point | 399 to 401 °F (Decomposes) (NTP, 1992) |
Mechanism of Action
Doxorubicin hydrochloride exerts its cytotoxic effects through several molecular mechanisms, with DNA interaction being the primary mode of action. The compound's anticancer activity and its associated toxicity on various organs are primarily related to two key mechanisms: nucleotide base intercalation and cell membrane lipid binding activities .
DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism involves intercalation between DNA base pairs, which inhibits nucleotide replication and interferes with the action of DNA and RNA polymerases . This intercalation disrupts the normal function of these essential enzymes, preventing DNA synthesis and repair in rapidly dividing cells.
Additionally, doxorubicin hydrochloride interacts with topoisomerase II to form DNA-cleavable complexes, which appears to be a crucial mechanism contributing to the compound's cytocidal activity . Topoisomerase II is responsible for resolving DNA tangles during replication; when doxorubicin forms complexes with this enzyme, it leads to double-strand DNA breaks that ultimately trigger cell death pathways.
Free Radical Formation
Beyond direct DNA interactions, doxorubicin hydrochloride undergoes enzymatic reduction at the 7 position and cleavage of the daunosamine sugar, yielding aglycones. This process is accompanied by free radical formation, the local production of which may contribute significantly to the compound's cardiotoxic activity . These free radicals can damage cellular components, particularly in cardiac tissue, which has limited antioxidant defenses.
Pharmacokinetics and Clinical Pharmacology
The pharmacokinetic profile of doxorubicin hydrochloride is characterized by complex multiphasic disposition following intravenous administration. Understanding these properties is essential for optimizing dosing strategies and predicting potential drug interactions.
Metabolism and Elimination
Doxorubicin hydrochloride is primarily metabolized by the liver and serves as a substrate for several enzyme systems, including CYP3A4, CYP2D6, and P-glycoprotein (P-gp) . The plasma clearance ranges from 324 mL/min/m² to 809 mL/min/m², with a terminal half-life of 20 to 48 hours .
The metabolic pathway involves enzymatic reduction and formation of doxorubicinol, with the disposition of this metabolite being formation rate-limited. The terminal half-life of doxorubicinol is similar to that of the parent compound, with the relative exposure of doxorubicinol (ratio between AUC of doxorubicinol and AUC of doxorubicin) being approximately 0.5 .
Excretion occurs predominantly through metabolism and biliary elimination. Approximately 40% of the administered dose appears in the bile within 5 days, while only 5% to 12% is excreted in urine . Impaired liver function results in slower excretion, leading to increased retention and accumulation in plasma and tissues .
Clinical Applications
Doxorubicin hydrochloride has demonstrated significant efficacy in numerous cancer types, with particularly strong evidence supporting its use in breast cancer treatment.
Breast Cancer Treatment
The efficacy of doxorubicin hydrochloride-containing regimens for the post-operative, adjuvant treatment of surgically resected breast cancer has been extensively evaluated. The Early Breast Cancer Trialists Collaborative Group (EBCTCG) conducted a meta-analysis comparing doxorubicin hydrochloride-containing regimens with cyclophosphamide, methotrexate, and fluorouracil (CMF) as an active control .
Efficacy in Advanced and Metastatic Disease
Beyond the adjuvant setting, doxorubicin hydrochloride has shown activity in metastatic breast cancer. Research into novel delivery systems, such as doxorubicin hydrochloride-loaded nonionic surfactant vesicles, suggests promising potential for improved treatment of metastatic breast cancer . These delivery systems aim to enhance therapeutic efficacy while minimizing the toxicity profile associated with conventional administration.
Formulations and Delivery Systems
Conventional doxorubicin hydrochloride administration is associated with significant toxicities, prompting the development of various formulations designed to improve the therapeutic index of the compound.
Liposomal Formulations
Several liposomal formulations of doxorubicin hydrochloride have been developed to enhance delivery to tumor sites while reducing systemic toxicity. These include:
Pegylated Liposomal Doxorubicin (Caelyx®/Doxil®)
This formulation features doxorubicin encapsulated in liposomes with a polyethylene glycol (PEG) layer, which prolongs circulation time in the bloodstream . The liposomes are small enough (approximately 100 nm in diameter) to pass intact through the defective blood vessels present in tumors, allowing for preferential accumulation at tumor sites .
Despite improved tumor targeting, a major limitation of pegylated liposomal doxorubicin is the dose-limiting hand-foot syndrome (palmar-plantar erythrodysesthesia), observed in approximately 50% of patients dosed at 50 mg/m² . This toxicity often necessitates therapy interruption by at least 2 weeks and a 25% reduction in subsequent dosage .
Non-Pegylated Liposomal Doxorubicin (Myocet®)
Non-pegylated liposomal formulations, such as Myocet®, have also been developed. Three Phase III trials in breast cancer evaluated Myocet® in comparison with standard doxorubicin and epirubicin . Compared to standard doxorubicin, Myocet® demonstrated reduced cardiotoxicity without compromising efficacy .
A limitation of Myocet® relates to its complex administration process, which involves a three-vial system consisting of Myocet doxorubicin hydrochloride, Myocet liposomes, and Myocet buffer, plus the need for a small amount of 0.9% sodium chloride for injection .
Novel Delivery Approaches
Research continues to explore innovative delivery systems for doxorubicin hydrochloride. One such approach involves doxorubicin hydrochloride-loaded nonionic surfactant vesicles (NSVs), which have shown promise for the potential treatment of metastatic breast cancer in experimental studies .
In a phase II trial, doxorubicin encapsulated in a liposomal preparation was administered at a dose of 75 mg/m² as a one-hour infusion once every three weeks . While this study observed significant hematologic toxicity and no major responses, research into optimized delivery systems continues.
Dosing and Administration
Appropriate dosing of doxorubicin hydrochloride requires careful consideration of patient factors, potential toxicities, and treatment goals.
Standard Dosing
The dosage of doxorubicin hydrochloride varies depending on the indication, patient characteristics, and combination regimen. In breast cancer clinical trials, various dosing schedules have been studied, as summarized in Table 1 below:
Trial (Year) | Regimen | Cycles | Number of Patients | Hazard Ratio for DFS (95% CI) | Hazard Ratio for OS (95% CI) |
---|---|---|---|---|---|
NSABP B-15 (1984) | AC | 4 | 1562 | 0.93 (0.82, 1.06) | 0.97 (0.83, 1.12) |
SECSG 2 (1976) | FAC | - | 260 | 0.86 (0.66, 1.13) | 0.93 (0.69, 1.26) |
ONCOFRANCE (1978) | FACV | 12 | 138 | 0.71 (0.49, 1.03) | 0.65 (0.44, 0.96) |
SE Sweden BCG A (1980) | - | - | 21 | 0.59 (0.22, 1.61) | 0.53 (0.21, 1.37) |
NSABC Israel Br0283 (1983) | AVbCMF | - | 55 | 0.91 (0.53, 1.57) | 0.88 (0.47, 1.63) |
Austrian BCSG 3 (1984) | CMFVA | 8 | 121 | 1.07 (0.73, 1.55) | 0.93 (0.64, 1.35) |
Combined Studies | Various | - | 2157 | 0.91 (0.82, 1.01) | 0.91 (0.81, 1.03) |
Future Directions and Ongoing Research
Research continues to focus on optimizing the delivery and efficacy of doxorubicin hydrochloride while minimizing its toxicity profile.
Novel Delivery Systems
The development of innovative delivery systems remains an active area of research. Doxorubicin hydrochloride-loaded nonionic surfactant vesicles have shown promise as potential nanocarriers for the treatment of metastatic breast cancer . These approaches aim to enhance tumor targeting while reducing exposure to healthy tissues.
Additional studies are exploring pH gradient and remote loading procedures to significantly increase the entrapment efficiency of doxorubicin inside nanocarriers . This research includes investigations using aggressive triple-negative metastatic breast cancer cells (MDA MB 468) and estrogen receptor-positive breast cancer cells (MCF-7) for in vitro evaluation .
Combination Strategies
Ongoing clinical trials continue to evaluate doxorubicin hydrochloride in combination with other anticancer agents, seeking to identify synergistic interactions that may enhance efficacy or allow for dose reductions that mitigate toxicity concerns.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume